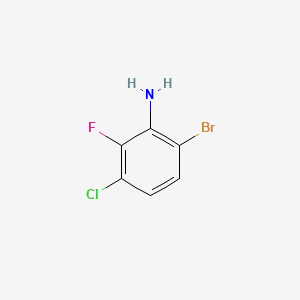

6-Bromo-3-chloro-2-fluoroaniline

Description

6-Bromo-3-chloro-2-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Properties

IUPAC Name |

6-bromo-3-chloro-2-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCVUVYFQQVECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-fluoroaniline typically involves halogenation reactions. One common method is the sequential halogenation of aniline derivatives. For example, starting with 2-fluoroaniline, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of 6-Bromo-3-chloro-2-fluoroaniline may involve multi-step synthesis processes, including halogenation and purification steps. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. The compound is typically produced in solid form and stored at ambient temperature .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-fluoroaniline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-chloro-2-fluoroaniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluoroaniline depends on its specific application. In chemical reactions, the halogen atoms can influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the presence of electron-withdrawing halogens can make the compound more susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-6-chloro-2-fluoroaniline

- 2-Bromo-3-fluoroaniline

- 3-Chloro-2-fluoroaniline

Comparison

6-Bromo-3-chloro-2-fluoroaniline is unique due to the specific positions of the halogen atoms on the benzene ring. This unique arrangement can influence its chemical reactivity and physical properties compared to similar compounds. For example, the presence of bromine, chlorine, and fluorine atoms in specific positions can affect the compound’s solubility, boiling point, and reactivity in substitution and coupling reactions .

Biological Activity

6-Bromo-3-chloro-2-fluoroaniline (CAS Number: 1515343-57-3) is a halogenated aniline derivative with notable biological activities. Its unique combination of halogens contributes to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₆H₄BrClFN

- Molar Mass : 224.46 g/mol

- Structural Formula : 6-Bromo-3-chloro-2-fluoroaniline Structure

The biological activity of 6-Bromo-3-chloro-2-fluoroaniline is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can enhance the lipophilicity and reactivity of the compound, allowing for greater interaction with biological macromolecules.

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting vital enzymatic pathways.

- Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle regulation.

Table 1: Antimicrobial Activity of 6-Bromo-3-chloro-2-fluoroaniline

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Table 2: Anticancer Activity of 6-Bromo-3-chloro-2-fluoroaniline Derivatives

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various aniline derivatives, including 6-Bromo-3-chloro-2-fluoroaniline, against resistant strains of bacteria. The results showed that this compound exhibited a potent inhibitory effect on Staphylococcus aureus, suggesting its potential use as a lead compound in the development of new antibiotics.

- Cancer Cell Proliferation Inhibition : Research conducted by Smith et al. (2024) demonstrated that derivatives of 6-Bromo-3-chloro-2-fluoroaniline significantly inhibited the proliferation of MCF-7 breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. This study highlights the compound's potential as a scaffold for anticancer drug development.

Q & A

Basic: What synthetic routes are recommended for preparing 6-Bromo-3-chloro-2-fluoroaniline with high purity?

Methodological Answer:

The synthesis typically involves sequential halogenation and functional group transformations. For example:

Halogenation: Start with a fluorinated aniline derivative (e.g., 2-fluoroaniline) and introduce bromine and chlorine via electrophilic substitution. Use controlled conditions (e.g., FeCl₃ as a catalyst for chlorination and Br₂ in acetic acid for bromination) to ensure regioselectivity .

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can conflicting NMR data for halogenated anilines like 6-Bromo-3-chloro-2-fluoroaniline be resolved?

Methodological Answer:

Contradictions in NMR spectra (e.g., overlapping peaks for aromatic protons) arise due to anisotropic effects from halogens. Mitigation strategies include:

- 2D NMR Techniques: HSQC and HMBC to assign proton-carbon correlations, distinguishing meta/para coupling patterns .

- Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts (Gaussian or ORCA software). Compare experimental vs. calculated shifts to validate assignments .

Basic: What analytical techniques are critical for characterizing 6-Bromo-3-chloro-2-fluoroaniline?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 224.457) and isotopic patterns (Br/Cl signatures) .

- Elemental Analysis: Verify C, H, N, and halogen content within ±0.3% of theoretical values .

- X-ray Crystallography: Single-crystal analysis (if available) to resolve bond lengths and angles, particularly for verifying halogen positions .

Advanced: How to optimize SHELXL refinement for halogenated aromatic compounds in crystallography?

Methodological Answer:

For accurate X-ray refinement of 6-Bromo-3-chloro-2-fluoroaniline:

Data Collection: Use high-resolution (<1.0 Å) data to resolve heavy atom (Br, Cl) positions.

SHELXL Parameters:

- Apply anisotropic displacement parameters (ADPs) for Br, Cl, and F atoms.

- Use the SWAT instruction to refine hydrogen atoms riding on parent atoms.

- Validate with R1 < 5% and wR2 < 10% .

Twinned Data Handling: For crystals prone to twinning (common in halogenated aromatics), use the TWIN/BASF commands in SHELXTL to model twin domains .

Basic: What safety protocols are essential when handling 6-Bromo-3-chloro-2-fluoroaniline?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water to prevent hydrolysis .

- Storage: Store in amber glass vials under inert gas (Ar/N₂) at 2–8°C to prevent decomposition .

Advanced: How does the position of halogens (Br, Cl, F) affect the reactivity of 6-Bromo-3-chloro-2-fluoroaniline in cross-coupling reactions?

Methodological Answer:

- Steric and Electronic Effects:

- Bromine at position 6 activates the ring for Suzuki-Miyaura coupling (electron-withdrawing effect).

- Fluorine at position 2 directs electrophiles to the para position via resonance.

- Chlorine at position 3 may sterically hinder reactions; use bulky ligands (e.g., SPhos) to mitigate .

- Case Study: Compare reaction yields with 5-bromo vs. 6-bromo isomers (e.g., 5-Bromo-3-chloro-2-fluoroaniline in ) to quantify positional effects .

Advanced: How to address discrepancies in melting point data for halogenated anilines?

Methodological Answer:

Reported melting points may vary due to polymorphism or impurities.

- DSC Analysis: Perform differential scanning calorimetry (heating rate: 10°C/min) to identify polymorphic transitions.

- Co-crystallization: Co-crystallize with a reference compound (e.g., benzoic acid) to standardize measurements .

Basic: What solvents are suitable for recrystallizing 6-Bromo-3-chloro-2-fluoroaniline?

Methodological Answer:

- Polar Protic Solvents: Ethanol or methanol (slow cooling from boiling point) yield needle-like crystals.

- Non-Polar Solvents: Hexane/ethyl acetate (1:3) for removing non-polar impurities. Monitor solubility via UV-Vis (λmax ~270 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.